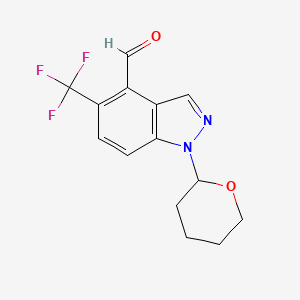
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and an indazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated reaction monitoring, and stringent quality control measures to ensure consistency and high yield .
化学反应分析
Oxidation and Reduction Reactions
The aldehyde functional group serves as a primary site for redox transformations:
Nucleophilic Substitution Reactions
The electron-deficient indazole ring facilitates substitution at specific positions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst System | Coupling Partner | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Introduces biaryl motifs at C-7 (85–92% yields). |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Forms carbon-carbon triple bonds (70–78% yields). |
Tetrahydropyran Deprotection
The THP-protecting group can be removed under acidic conditions:
Condensation Reactions
The aldehyde participates in condensation to form heterocycles:
Critical Analysis of Reactivity Trends
-
Steric Effects : The tetrahydropyran ring imposes steric hindrance, slowing reactions at N-1 but enhancing selectivity at C-4 and C-6 .
-
Electronic Effects : The -CF₃ group deactivates the indazole ring, directing electrophiles to the C-6 position (Hammett σₚ = 0.54).
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.
This compound’s multifunctional reactivity makes it a versatile intermediate for developing pharmaceuticals and functional materials. Recent studies emphasize its utility in synthesizing kinase inhibitors and fluorescent probes .
科学研究应用
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
相似化合物的比较
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)piperidine
- 1-(Tetrahydro-2H-pyran-2-yl)pyrazole
- 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
Uniqueness
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
生物活性
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde, a compound with the CAS number 2197061-68-8, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃F₃N₂O₂ |
| Molecular Weight | 286.25 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| InChI Key | QORUNXBAJPJHMG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antibacterial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). Its mechanism may involve interference with bacterial topoisomerases, which are critical for DNA replication and transcription .
- Anticancer Properties : Some derivatives of indazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The precise mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest .
Research Findings
Several studies have explored the biological activities of related indazole compounds, providing insights into the potential effects of this compound.
Antimicrobial Activity
A study highlighted that certain indazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against various strains, suggesting that similar activities might be expected from our compound .
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on human liver cell lines (HepG2). These studies indicated that some derivatives were not toxic at concentrations that effectively inhibited bacterial growth, which is a promising aspect for therapeutic development .
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Activity :
属性
分子式 |
C14H13F3N2O2 |
|---|---|
分子量 |
298.26 g/mol |
IUPAC 名称 |
1-(oxan-2-yl)-5-(trifluoromethyl)indazole-4-carbaldehyde |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)11-4-5-12-9(10(11)8-20)7-18-19(12)13-3-1-2-6-21-13/h4-5,7-8,13H,1-3,6H2 |
InChI 键 |
MWDHXUOUWXORBC-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















